molecular formula C7H8ClNO B6159179 (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol CAS No. 1016227-99-8

(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol

Cat. No.: B6159179
CAS No.: 1016227-99-8
M. Wt: 157.6
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Description

(1S)-1-(3-Chloropyridin-4-yl)ethan-1-ol is a chiral secondary alcohol featuring a 3-chloropyridin-4-yl substituent. The chlorine atom at the 3-position of the pyridine ring enhances electronic effects, influencing intermolecular interactions such as hydrogen bonding and hydrophobic interactions. This compound is of interest in medicinal chemistry, particularly as a precursor or intermediate in synthesizing bioactive molecules targeting neurological or metabolic pathways .

Properties

CAS No.

1016227-99-8

Molecular Formula

C7H8ClNO

Molecular Weight

157.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloropyridine.

    Grignard Reaction: 3-chloropyridine is reacted with an appropriate Grignard reagent, such as ethylmagnesium bromide, to form an intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the hydrogenation process.

    Enzymatic Resolution: Employing enzymes to achieve the desired (1S) configuration with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

    Oxidation: The major product is (1S)-1-(3-chloropyridin-4-yl)ethanone.

    Reduction: The major product is (1S)-1-(3-chloropyridin-4-yl)ethane.

    Substitution: The major products depend on the nucleophile used, such as (1S)-1-(3-methoxypyridin-4-yl)ethan-1-ol or (1S)-1-(3-cyanopyridin-4-yl)ethan-1-ol.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Utilized in asymmetric synthesis due to its chiral nature.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.

    Ligand for Receptor Studies: Used in studies involving receptor-ligand interactions.

Medicine

    Pharmaceutical Intermediate: Employed in the synthesis of pharmaceutical compounds.

    Potential Therapeutic Agent: Explored for its potential therapeutic properties.

Industry

    Agrochemicals: Used in the development of agrochemical products.

    Material Science:

Mechanism of Action

The mechanism of action of (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol with two analogous compounds: 3-(3-Chloropyridin-4-yl)propan-1-ol and (1S)-1-(1H-pyrazol-5-yl)ethan-1-ol , both listed as discontinued in commercial catalogs .

Structural and Functional Differences

Property This compound 3-(3-Chloropyridin-4-yl)propan-1-ol (1S)-1-(1H-pyrazol-5-yl)ethan-1-ol
Core Structure Pyridine (4-position substitution) Pyridine (4-position substitution) Pyrazole (5-position substitution)
Chain Length Ethanol backbone (C2) Propanol backbone (C3) Ethanol backbone (C2)
Substituent Chlorine (3-position) Chlorine (3-position) Pyrazole ring (no halogen)
Chirality S-configuration at C1 Not specified S-configuration at C1

Key Observations:

Chain Length Impact: The propanol derivative (C3 chain) likely exhibits increased lipophilicity compared to the ethanol (C2) backbone of the target compound. The ethanol backbone in the target compound balances hydrophilicity and lipophilicity, favoring drug-like properties.

Heterocyclic Substitution :

  • The pyrazole ring in (1S)-1-(1H-pyrazol-5-yl)ethan-1-ol introduces hydrogen-bonding capabilities via its nitrogen atoms, contrasting with the electron-withdrawing chlorine in the pyridine-based compounds. This substitution may alter target selectivity or metabolic stability, possibly contributing to its discontinuation .

Stereochemical Specificity: Both the target compound and the pyrazole derivative retain chirality at C1, suggesting enantiomer-specific activity. The absence of chirality data for the propanol analog may indicate unresolved challenges in stereoselective synthesis or efficacy.

Commercial and Developmental Status

Both compared compounds are marked as discontinued in commercial catalogs, while the target compound remains under investigation. Potential reasons for discontinuation include:

  • Synthetic Complexity : Challenges in scalable enantioselective synthesis.
  • Suboptimal ADME Profiles : Poor solubility, permeability, or metabolic stability.
  • Lack of Target Engagement : Insufficient efficacy in preclinical models.

Biological Activity

(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol is a compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves standard organic reactions such as nucleophilic substitutions and reduction processes. Detailed synthetic routes have been documented in various studies, highlighting the efficiency of methods such as:

  • Nucleophilic substitution of chlorinated pyridine derivatives.
  • Reduction of corresponding ketones or aldehydes to yield the alcohol form.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values are critical for assessing its potency:

Bacterial StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus16

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing significant cytotoxic effects:

Cell LineIC50 (µM)
HeLa10
MCF715
A54912

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate the pathways involved.

Insecticidal Activity

Research has also explored the insecticidal potential of this compound. It has been evaluated against common agricultural pests with promising results:

Insect SpeciesMortality Rate (%) at 100 mg/L
Aedes aegypti90
Drosophila melanogaster85

These results indicate that this compound could be a candidate for developing eco-friendly insecticides.

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various chlorinated alcohols, including this compound. The results highlighted its effectiveness against resistant bacterial strains, suggesting its potential application in clinical settings .

Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of this compound, revealing that it induces apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings .

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